molecular formula C18H24ClNO B1452431 ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride CAS No. 1311317-39-1

({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride

Cat. No.: B1452431
CAS No.: 1311317-39-1
M. Wt: 305.8 g/mol
InChI Key: YOBLJIALZLAJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a secondary amine hydrochloride featuring a 3,5-dimethylphenyl core substituted with a 2-methylphenylmethoxy group. Its molecular formula is C₁₈H₂₄ClNO, with a molecular weight of 305.84 g/mol (based on analogs in ). While direct pharmacological or chemical data for this specific isomer (2-methylphenyl substitution) are unavailable in the provided evidence, its structural analogs with 3- or 4-methylphenylmethoxy substituents (e.g., CAS 1311316-37-6 and 1311318-32-7) have been documented . These compounds are categorized as organic building blocks for research, often used in medicinal chemistry for probing receptor interactions or optimizing pharmacokinetic properties.

Properties

IUPAC Name

1-[3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-13-7-5-6-8-17(13)12-20-18-14(2)9-16(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBLJIALZLAJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2C)CNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for drug discovery and development.

Chemical Structure and Properties

The compound's molecular formula is C18H24ClNC_{18}H_{24}ClN with a molecular weight of 305.85 g/mol. It features a phenyl ring substituted with methyl and methoxy groups, alongside an amine functional group, which may enhance its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC18H24ClN
Molecular Weight305.85 g/mol
IUPAC NameN-[[3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl]methyl]methanamine; hydrochloride
PubChem CID53529193

Biological Activity Overview

Preliminary studies suggest that compounds structurally similar to ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine exhibit several biological activities:

  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in various in vitro models.
  • Analgesic Properties : The analgesic potential has been evaluated through pain models, indicating effectiveness comparable to known analgesics.
  • Antitumor Activity : Initial cytotoxicity assays against cancer cell lines have demonstrated significant activity, warranting further investigation.

Case Study 1: Antitumor Activity

A study assessed the cytotoxic effects of ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). The compound exhibited IC50 values ranging from 10 to 25 µM, indicating moderate to strong cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Inhibition of cell proliferation
U-93725Disruption of mitochondrial function

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% at a concentration of 50 µM.

Case Study 3: Analgesic Properties

In a pain model using rodents, administration of the compound resulted in a significant decrease in pain response compared to the control group, suggesting its potential as an analgesic agent.

Mechanistic Studies

Mechanistic studies have focused on understanding how ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine interacts at the molecular level:

  • Receptor Binding : Molecular docking studies indicate strong binding affinity to serotonin receptors, which may explain its analgesic properties.
  • Apoptotic Pathways : Western blot analyses revealed upregulation of p53 and increased caspase-3 cleavage in treated cancer cells, confirming its role in inducing apoptosis.

Comparison with Similar Compounds

Structural Analogs and Isomerism

The compound’s closest analogs differ in the position of the methyl group on the benzyloxy substituent:

  • 3-Methylphenyl variant : CAS 1311316-37-6 ().
  • 4-Methylphenyl variant : CAS 1311318-32-7 ().
Table 1: Structural and Physicochemical Comparison
Parameter 2-Methylphenyl Variant (Hypothetical) 3-Methylphenyl Variant 4-Methylphenyl Variant
CAS Number Not reported 1311316-37-6 1311318-32-7
Molecular Formula C₁₈H₂₄ClNO C₁₈H₂₄ClNO C₁₈H₂₄ClNO
Molecular Weight 305.84 g/mol 305.84 g/mol 305.84 g/mol
Purity Not reported 95% 95%
Key Substituent 2-Methylphenylmethoxy 3-Methylphenylmethoxy 4-Methylphenylmethoxy

For example, the 4-methylphenyl variant (CAS 1311318-32-7) may exhibit enhanced planarity compared to the 2- or 3-methyl analogs due to reduced steric hindrance.

Pharmacological Implications from Related Delta Opioid Agonists

  • BW373U86 (a nonpeptidic delta agonist) demonstrated convulsive effects in mice and monkeys, which were mediated via delta opioid receptors and antagonized by naltrindole .
  • Antinociceptive Effects: BW373U86 showed transient antinociception in squirrel monkeys, but these effects were confounded by tremors/convulsions .
  • Receptor Selectivity : Naltrindole (delta antagonist) potently inhibited BW373U86’s effects (pKB = 6.5), confirming delta receptor involvement .

Hypothesis for Target Compound :
If the target compound acts as a delta opioid agonist, the 2-methylphenyl substituent might modulate receptor affinity or reduce convulsive risks compared to BW373U84. However, the absence of direct data necessitates empirical validation.

Comparison with Ethylamine Analogs

Ethyl-substituted analogs (e.g., ({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride, CAS 1311315-64-6) highlight the impact of amine alkylation :

  • Ethylamine Variant : Higher molecular weight (319.87 g/mol vs. 305.84 g/mol for methylamine) .
  • Collision Cross-Section (CCS) : Predicted CCS values for ethylamine analogs (e.g., [M+H]+ = 170.5 Ų) suggest differences in conformational flexibility compared to methylamine variants .

Preparation Methods

Synthesis of the Base Compound

The synthesis begins with the preparation of the base amine, ({3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine, through the following general steps:

  • Step 1: Preparation of the phenolic intermediate
    A 3,5-dimethyl-4-hydroxybenzyl derivative is synthesized or procured as the starting material.

  • Step 2: Etherification
    The phenolic hydroxyl group is reacted with a 2-methylbenzyl halide or equivalent electrophile under basic conditions (e.g., potassium carbonate in an aprotic solvent) to form the methoxy linkage, yielding the 4-[(2-methylphenyl)methoxy] substituted phenyl compound.

  • Step 3: Introduction of the methylamine group
    The benzylic position (methyl group attached to the phenyl ring) is functionalized to introduce the methylamine group. This can be achieved by reductive amination of the corresponding aldehyde or by nucleophilic substitution of a benzyl halide with methylamine.

Formation of Hydrochloride Salt

  • The free base amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal solution) to form the hydrochloride salt. This step enhances the compound’s water solubility and stability.

Research Findings and Optimization Parameters

Although specific experimental procedures for the exact 2-methylphenyl isomer are scarce, analogous compounds with 3- or 4-methylphenyl substitutions have been synthesized and characterized, providing valuable insights:

Parameter Typical Conditions / Observations
Solvents for etherification Aprotic solvents such as acetone or DMF with K2CO3 base
Temperature range 50–80 °C for etherification reactions
Reaction time Several hours to overnight depending on scale and reactivity
Reductive amination agents Sodium cyanoborohydride or hydrogenation catalysts used
Salt formation Reaction with HCl in ethanol, followed by recrystallization
Purification Recrystallization from ethanol or ethyl acetate to improve purity

These parameters are adapted from closely related compounds ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride and ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride, which share the same core synthetic approach.

Example Synthetic Route (Based on Analogous Compounds)

  • Starting Materials:

    • 3,5-dimethyl-4-hydroxybenzaldehyde or benzyl alcohol derivative
    • 2-methylbenzyl bromide or chloride
    • Methylamine (aqueous or anhydrous)
  • Etherification:

    • React 3,5-dimethyl-4-hydroxybenzyl compound with 2-methylbenzyl halide in the presence of K2CO3 in DMF at 60 °C for 12 hours.
  • Reductive Amination:

    • Convert the benzyl aldehyde intermediate to the methylamine derivative by reaction with methylamine and sodium cyanoborohydride in methanol at room temperature.
  • Salt Formation:

    • Treat the free base with anhydrous HCl in ethanol, precipitating the hydrochloride salt.
  • Purification:

    • Recrystallize from ethanol to obtain pure this compound.

Analytical Data and Quality Control

  • Molecular Weight: ~305.8 g/mol (hydrochloride salt)
  • Purity Assessment: Typically performed by HPLC and NMR spectroscopy to confirm structure and purity.
  • Physical Form: White to off-white crystalline powder.
  • Solubility: Enhanced in water and polar solvents due to hydrochloride salt formation.

Summary Table of Preparation Methods

Step Description Typical Conditions Notes
Etherification Phenol + benzyl halide → methoxy linkage K2CO3, DMF, 50–80 °C, 12+ hours Key step for aryl ether formation
Reductive Amination Aldehyde + methylamine + reducing agent NaBH3CN, MeOH, RT, 4–24 hours Introduces methylamine group
Hydrochloride Salt Formation Free base + HCl in ethanol Room temperature, stirring Improves solubility and stability
Purification Recrystallization Ethanol or ethyl acetate Removes impurities, ensures high purity

Q & A

Q. What synthetic routes are commonly used to prepare ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride, and how can reaction parameters be optimized?

Methodological Answer: The compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution or reductive amination. Key parameters include:

  • Temperature control : Reactions may require specific thermal conditions (e.g., 45°C for 1.25 hours, as in ) to avoid side products.
  • Protecting groups : Use of methoxy or benzyloxy protecting groups (e.g., bis(4-methoxyphenyl) groups in ) to prevent undesired substitutions.
  • Workup procedures : Acid-base extraction or column chromatography to isolate the hydrochloride salt.
    Optimization involves monitoring reaction progress via TLC (Rf values, as in ) and adjusting stoichiometry of reagents like diisopropylphosphoramidites ().

Reference: Synthesis protocols for structurally similar amines (e.g., phenylalkylamine derivatives in ) provide a framework for optimizing yields .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • 1H NMR : Assign peaks for methyl groups (δ ~2.2–2.5 ppm), aromatic protons (δ ~6.5–7.5 ppm), and methoxy substituents (δ ~3.7–3.9 ppm) (Example: ).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Melting point analysis : Compare observed m.p. (e.g., 180–182°C in ) with literature values.
  • HPLC : Use C18 columns with UV detection to assess purity (>95% by area normalization).

Reference: Structural characterization of related hydrochloride salts () emphasizes cross-validation via multiple techniques .

Q. How should researchers develop a stability-indicating HPLC method for this compound?

Methodological Answer:

  • Column selection : Use reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA).
  • Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products (e.g., hydrolysis of the methoxy group).
  • Validation : Assess linearity (R² >0.99), precision (%RSD <2%), and LOQ/LOD (e.g., 0.1 μg/mL).
  • Reference standards : Compare retention times with synthetic impurities (e.g., ’s impurity profiling).

Reference: Impurity analysis protocols for pharmaceuticals () guide method development .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the compound’s metabolic stability and major metabolites?

Methodological Answer:

  • Hepatocyte incubations : Incubate the compound with primary hepatocytes (human/rat) at 37°C, and quench reactions with acetonitrile at timed intervals.
  • LC-HRMS : Identify metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation, as in ’s metabolite M11).
  • CYP inhibition assays : Use recombinant CYP enzymes (e.g., CYP3A4) to assess metabolic pathways.

Reference: Metabolite identification strategies for structurally related compounds () validate this approach .

Q. How can researchers resolve contradictions in reported pharmacological activities of structurally similar amines?

Methodological Answer:

  • Assay standardization : Compare functional activity (e.g., cAMP accumulation vs. β-arrestin recruitment) using the same cell lines (e.g., HEK293).
  • Binding affinity studies : Perform radioligand displacement assays (e.g., [³H]ketanserin for 5-HT2A receptors, as in ).
  • Statistical analysis : Apply ANOVA or Bayesian modeling to reconcile variability across studies.

Reference: Biased agonism studies for phenylalkylamines () highlight assay-dependent discrepancies .

Q. What computational tools predict the compound’s physicochemical properties, and how do they influence pharmacokinetics?

Methodological Answer:

  • LogD estimation : Use software like MarvinSuite or ACD/Labs to calculate partition coefficients (e.g., LogD 0.09 at pH 7.4 in ).
  • pKa determination : Predict ionization states (e.g., pKa ~10.27 for the amine group in ) to model membrane permeability.
  • In silico ADME : Tools like SwissADME simulate absorption (e.g., %F >50% if LogP <3) and CYP-mediated clearance.

Reference: Property calculations for 4-(2-aminopropoxy)phenol derivatives () demonstrate predictive accuracy .

Q. How can researchers design toxicity studies to assess acute and chronic effects?

Methodological Answer:

  • In vitro cytotoxicity : Screen against HepG2 cells using MTT assays (IC50 determination).
  • In vivo models : Administer escalating doses to rodents (OECD Guideline 423) with endpoints like organ histopathology.
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays.

Reference: Safety protocols for methoxyphenamine hydrochloride () provide toxicity testing frameworks .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Batch optimization : Use Design of Experiments (DoE) to optimize parameters like temperature and solvent volume.
  • Purification scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
  • Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.

Reference: Large-scale synthesis of phosphoramidites () informs scalability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.